3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is a chemical compound classified within the hydrazide family, characterized by the presence of a bromine atom and an ether linkage with a 2-methylbenzyl group. Its molecular formula is C17H19BrN2O3, and it has a molecular weight of 379.2 g/mol. The compound's IUPAC name is 3-bromo-4-[(2-methylphenyl)methoxy]benzohydrazide, indicating its structural complexity and potential for various chemical interactions.
The synthesis of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide typically involves several key steps:
The molecular structure of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide can be represented by its canonical SMILES notation: CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2C
. This notation reflects its complex arrangement of atoms, including:
Property | Value |
---|---|
Molecular Formula | C17H19BrN2O3 |
Molecular Weight | 379.2 g/mol |
IUPAC Name | 3-bromo-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI Key | IFXNGPOAZPOHAI-UHFFFAOYSA-N |
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide can participate in several types of chemical reactions:
The mechanism of action for 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites on these targets, potentially inhibiting their activity. The presence of the bromine atom and ethoxy group enhances its binding affinity and specificity, making it a candidate for further pharmacological studies.
The compound's properties make it suitable for applications in organic synthesis and medicinal chemistry, where its reactivity can be exploited for developing new therapeutic agents .
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4